molecular formula C18H28N4O B3160182 N-cyclohexyl-2-(cyclohexylamino)-4-methyl-5-pyrimidinecarboxamide CAS No. 866017-90-5

N-cyclohexyl-2-(cyclohexylamino)-4-methyl-5-pyrimidinecarboxamide

货号 B3160182
CAS 编号: 866017-90-5
分子量: 316.4 g/mol
InChI 键: JBZDKHHBOBHCSC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-cyclohexyl-2-(cyclohexylamino)-4-methyl-5-pyrimidinecarboxamide, also known as CC-5013 or lenalidomide, is a small molecule drug that belongs to the class of immunomodulatory drugs. It was first synthesized in 1999 by Celgene Corporation as a derivative of thalidomide, a drug that was used in the 1950s and 1960s to treat morning sickness in pregnant women but was later found to cause birth defects. Lenalidomide was developed as a safer and more effective alternative to thalidomide and has since been approved by the US Food and Drug Administration (FDA) for the treatment of various types of cancer and blood disorders.

作用机制

Lenalidomide binds to a protein called cereblon, which is involved in the regulation of protein degradation. This binding leads to the degradation of several proteins, including the transcription factors Ikaros and Aiolos, which are important for the survival and proliferation of cancer cells. Lenalidomide also enhances the activity of natural killer cells and T cells, which are important components of the immune system.
Biochemical and Physiological Effects:
Lenalidomide has been shown to have several biochemical and physiological effects, including the inhibition of angiogenesis, the modulation of cytokine production, and the enhancement of immune cell function. Lenalidomide has also been shown to reduce the levels of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), which are elevated in various types of cancer.

实验室实验的优点和局限性

Lenalidomide has several advantages for laboratory experiments, including its high potency, selectivity, and low toxicity. However, lenalidomide is also known to have poor solubility in water, which can make it difficult to administer in vivo. In addition, lenalidomide can cause dose-dependent toxicity, particularly in the bone marrow, which can limit its use in certain experimental settings.

未来方向

There are several future directions for the research and development of lenalidomide. One potential application is in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, which are characterized by dysregulated immune function. Lenalidomide has been shown to have immunomodulatory effects that could be beneficial in these conditions. Another potential application is in combination therapy with other anti-cancer agents, such as chemotherapy and immunotherapy, to enhance their efficacy and reduce their toxicity. Finally, there is ongoing research into the development of new derivatives of lenalidomide with improved pharmacokinetic properties and efficacy.

科学研究应用

Lenalidomide has been extensively studied in preclinical and clinical settings for its anti-tumor and immunomodulatory properties. It has been shown to inhibit the growth of various types of cancer cells, including multiple myeloma, mantle cell lymphoma, and chronic lymphocytic leukemia. Lenalidomide exerts its anti-tumor effects through multiple mechanisms, including the induction of apoptosis, inhibition of angiogenesis, and modulation of the immune system.

属性

IUPAC Name

N-cyclohexyl-2-(cyclohexylamino)-4-methylpyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O/c1-13-16(17(23)21-14-8-4-2-5-9-14)12-19-18(20-13)22-15-10-6-3-7-11-15/h12,14-15H,2-11H2,1H3,(H,21,23)(H,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBZDKHHBOBHCSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)NC2CCCCC2)NC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclohexyl-2-(cyclohexylamino)-4-methyl-5-pyrimidinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-cyclohexyl-2-(cyclohexylamino)-4-methyl-5-pyrimidinecarboxamide
Reactant of Route 3
Reactant of Route 3
N-cyclohexyl-2-(cyclohexylamino)-4-methyl-5-pyrimidinecarboxamide
Reactant of Route 4
Reactant of Route 4
N-cyclohexyl-2-(cyclohexylamino)-4-methyl-5-pyrimidinecarboxamide
Reactant of Route 5
Reactant of Route 5
N-cyclohexyl-2-(cyclohexylamino)-4-methyl-5-pyrimidinecarboxamide
Reactant of Route 6
Reactant of Route 6
N-cyclohexyl-2-(cyclohexylamino)-4-methyl-5-pyrimidinecarboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。